molecular formula C16H13NO3 B13072308 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one

11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one

Cat. No.: B13072308
M. Wt: 267.28 g/mol
InChI Key: NXXIVPLMRVOURI-UHFFFAOYSA-N
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Description

11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one is a complex organic compound that belongs to the class of pyranoquinolones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one typically involves acid-catalyzed tandem reactions. One common method includes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the pyranoquinolone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted pyranoquinolones, dihydropyranoquinolones, and quinolone derivatives .

Scientific Research Applications

11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to the inhibition of specific biological processes.

    Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

    Pyrano[3,2-c]quinolones: These compounds share a similar pyranoquinolone structure and exhibit comparable biological activities.

    Furo[3,2-c]quinolones: These derivatives have a furan ring instead of a pyran ring and also show significant biological properties.

Uniqueness: 11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one is unique due to its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

11-hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one

InChI

InChI=1S/C16H13NO3/c18-14-3-1-2-13-15(14)11-7-12-9(4-5-20-16(12)19)6-10(11)8-17-13/h4-8,16,19H,1-3H2

InChI Key

NXXIVPLMRVOURI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC4=C(C=COC4O)C=C3C=N2

Origin of Product

United States

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